(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Description
Properties
IUPAC Name |
9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKMICDROUDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[3.3.1]nonane Synthesis
The bicyclo[3.3.1]nonane scaffold is typically synthesized via acid-catalyzed cyclization of acetone dicarboxylic acid (1) and glutaraldehyde (2). Key steps include:
- Cyclocondensation : Reacting 1 and 2 in aqueous sulfuric acid at 4–8°C forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) (89% yield).
- Reduction : Ketone 3 is reduced to alcohol 4 using sodium borohydride in methanol at 0°C.
- Dehydration : Treating 4 with 70% sulfuric acid generates olefin 5 via elimination.
Benzylamino Group Incorporation
The benzylamino group is introduced via reductive amination or nucleophilic substitution:
- Reductive Amination : Treat ketone intermediates with benzylamine and NaBH4 in ethanol.
- Substitution : Replace a leaving group (e.g., bromide) with benzylamine in polar aprotic solvents.
Stereochemical Control :
Chiral auxiliaries or asymmetric catalysis ensure (7R,9R) configuration. For example, using (R)-BINOL-derived catalysts in Michael additions achieves >90% enantiomeric excess.
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced via:
- Nitrile Hydrolysis : Treat nitrile intermediates with H2SO4/H2O at 70°C.
- Oxidation : Oxidize primary alcohols using KMnO4 or RuO4.
- Nitrile (CN) at δ 115.0 ($$ ^{13}C $$ NMR) hydrolyzed to COOH (δ 170.7 ppm).
- Yield: 85–90% after chromatography.
Final Purification and Characterization
- Chromatography : Silica gel chromatography (hexane/EtOAc or CH2Cl2/MeOH) isolates the target compound.
- Analytical Data :
- HRMS : m/z 350.4 [M+H]+ (calc. for C17H19NO5).
- $$ ^1H $$ NMR : δ 7.2–7.3 (ArH), δ 4.4 (CH2N), δ 3.9–4.1 (CH2O).
Key Challenges and Optimizations
- Stereoselectivity : Asymmetric hydrogenation (Pd(OH)2/C, H2 50 psi) ensures (7R,9R) configuration.
- Scale-Up : Recrystallization from isopropanol/water improves purity to >99%.
Chemical Reactions Analysis
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include acids, bases, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: While industrial applications are limited, the compound’s unique properties may lead to specialized uses in materials science and other fields.
Mechanism of Action
The mechanism of action for (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS: 1823562-03-3)
- Molecular formula: C₁₅H₂₀ClNO₃
- Molecular weight : 297.78 g/mol
- Key differences :
- Applications : Primarily used in synthetic chemistry due to its ionic character .
b. 9-[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid (CAS: 1233323-61-9)
Core Structure Modifications
a. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
- Example : 3-Cyclopropanmethyl-7-alkoxyalkyl derivatives (e.g., isopropoxypropyl substituents).
- Key differences :
- Replaces 3-oxa with a second nitrogen (3,7-diaza core).
- Features a ketone (9-one) instead of carboxylic acid.
- Biological relevance : Demonstrated broad pharmacological activity, including neuroprotective and anticancer effects .
b. 9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid Ethyl Ester (CAS: 1215183-25-7)
Stereochemical and Pharmacokinetic Variations
a. Methyl (7R,9R)-9-(Isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS: 110654-40-5)
- Key differences: Methyl ester instead of carboxylic acid. Isopropylamino substituent replaces benzylamino.
- Implications : Enhanced membrane permeability due to esterification .
b. Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonanes)
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Biological Activity |
|---|---|---|---|---|---|---|
| (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | 2173072-06-3 | C₁₆H₂₁NO₃ | 275.34 | Benzylamino, carboxylic acid | (7R,9R) | Research use (limited data) |
| 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride | 1823562-03-3 | C₁₅H₂₀ClNO₃ | 297.78 | Hydrochloride salt | Undefined | Synthetic intermediate |
| 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid | 1233323-61-9 | C₁₃H₂₁NO₅ | 271.31 | Boc-protected amine | Undefined | Peptide synthesis intermediate |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives | N/A | Variable | ~250–350 | Diaza core, ketone | Variable | Neuroprotective, anticancer |
| Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | 110654-40-5 | C₁₃H₂₃NO₃ | 241.33 | Methyl ester, isopropylamino | (7R,9R) | Enhanced lipophilicity |
Research Findings and Implications
- Target compound: Limited biological data available; primarily used in synthetic workflows .
- 3,7-Diazabicyclo analogs : Exhibit diverse bioactivity, suggesting the diaza core enhances pharmacological versatility compared to 3-oxa systems .
- Boc-protected analogs : Critical for controlled amine reactivity in drug discovery .
- Ester derivatives : Improved bioavailability but require metabolic activation for therapeutic efficacy .
Biological Activity
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, also known by its CAS number 2173072-06-3, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO3, with a molecular weight of 275.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 2173072-06-3 |
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacophores suggests potential activity as an inhibitor or modulator in biological systems.
Pharmacological Studies
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may exhibit affinity for nicotinic acetylcholine receptors (nAChRs). The binding affinity and inhibition constants need to be characterized through radiolabeled ligand binding assays.
- Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Study 1: Neuropharmacological Effects
In a study aimed at evaluating the neuropharmacological effects of this compound, researchers assessed its ability to modulate neurotransmitter release in vitro. The results demonstrated significant modulation of acetylcholine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) determined for several strains.
Q & A
Q. What synthetic strategies are established for preparing (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves constructing the bicyclo[3.3.1]nonane scaffold via intramolecular cyclization or ring-closing metathesis , followed by functionalization. For example:
- Step 1 : Use tert-butyl esters (e.g., Boc-protected intermediates) to stabilize reactive groups during cyclization, as seen in related 3-oxa-7-azabicyclo[3.3.1]nonane derivatives .
- Step 2 : Introduce the benzylamine group via reductive amination or nucleophilic substitution under inert conditions to avoid racemization .
- Step 3 : Hydrolyze protecting groups (e.g., Boc) under acidic conditions to yield the carboxylic acid .
Key challenges include maintaining stereochemical integrity during bicycloformation.
Q. How can researchers confirm the stereochemical configuration of the (7R,9R) enantiomer?
- Methodological Answer : Combine X-ray crystallography with chiral HPLC and NMR spectroscopy :
- X-ray : Resolve crystal structures to unambiguously assign stereocenters, as demonstrated for similar bicyclic systems .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers and assess purity .
- NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements of protons .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification. For enantiomeric resolution, use preparative chiral HPLC . Final polishing can involve recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) :
- Temperature : Test ranges from 0°C to reflux (e.g., THF at 66°C) to balance reaction rate and side-product formation.
- Catalysts : Screen Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .
Monitor intermediates via LC-MS to identify bottlenecks .
Q. How to resolve discrepancies between computational docking models and experimental binding affinity data?
- Methodological Answer : Refine models using molecular dynamics (MD) simulations and free-energy perturbation (FEP) :
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based) and cell viability assays (MTT/XTT):
- Enzyme Targets : Test against serine hydrolases or proteases due to the compound’s bicyclic scaffold mimicking transition-state analogs .
- Cell Penetration : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .
Include positive controls (e.g., known inhibitors) and validate hits with dose-response curves (IC₅₀ determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
